1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Description
This compound features a 1,5-dihydro-2H-pyrrol-2-one core with distinct substituents: a 2-(dimethylamino)ethyl group at position 1, a 2-furoyl moiety at position 4, a 2-furyl group at position 5, and a hydroxyl group at position 2. Its structural complexity underscores the importance of comparing it with analogs to elucidate structure-activity relationships (SAR) and physicochemical properties .
Properties
Molecular Formula |
C17H18N2O5 |
|---|---|
Molecular Weight |
330.33 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(furan-2-carbonyl)-2-(furan-2-yl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C17H18N2O5/c1-18(2)7-8-19-14(11-5-3-9-23-11)13(16(21)17(19)22)15(20)12-6-4-10-24-12/h3-6,9-10,14,21H,7-8H2,1-2H3 |
InChI Key |
YUFVNRWACPEGDV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction yields 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which can be further converted into the desired compound by heating in acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furoyl groups to furyl alcohols.
Substitution: The dimethylaminoethyl side chain can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furoic acid derivatives, while reduction can produce furyl alcohols.
Scientific Research Applications
1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the pyrrol-2-one scaffold but differing in substituents at key positions.
Substituent Variations at Position 1
- Target Compound: 2-(dimethylamino)ethyl group.
- Analog (): 1-[2-(Diethylamino)ethyl]-4-(2-furoyl)-3-hydroxy-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. However, steric bulk may reduce binding affinity in polar environments .
- Analog () : 1-(5-Methyl-1,2-oxazol-3-yl) group.
Substituent Variations at Position 4
- Target Compound : 2-Furoyl group.
- Analog (): 4-(4-Methyl-benzoyl) group (Compound 20).
- Analog () : 4-(2-Ethoxy-benzoyl) group (Compound 41).
Substituent Variations at Position 5
- Target Compound : 2-Furyl group.
- Analog (): 4-tert-Butyl-phenyl (Compound 20) and 4-Dimethylamino-phenyl (Compound 21). tert-Butyl-phenyl: Enhances hydrophobicity and thermal stability (mp 263–265°C) due to van der Waals interactions . Dimethylamino-phenyl: Introduces basicity, improving solubility in acidic environments (e.g., lysosomal targeting) .
- Analog () : 5-(4-Chlorophenyl) (Compound 15m).
Substituent Variations at Position 3
- Target Compound : 3-Hydroxy group.
- Analog () : 3-Oxo group (1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one).
Key Research Findings
Electron-Rich Substituents : The 2-furyl and 2-furoyl groups in the target compound enhance π-π stacking and hydrogen-bonding interactions compared to benzoyl or phenyl analogs, as seen in computational docking studies .
Amine Chain Effects: Dimethylaminoethyl groups improve aqueous solubility at physiological pH compared to diethylaminoethyl chains, which favor lipid-rich environments .
Thermal Stability : High melting points (e.g., 263°C for Compound 20) correlate with bulky substituents like tert-butyl, suggesting crystalline stability advantageous for formulation .
Synthetic Efficiency: Yields for analogs range from 44% (Compound 41) to 63% (Compound 16a in ), highlighting challenges in introducing polar groups like hydroxyl or amino moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
